molecular formula C23H25N3O2 B10939462 (4-Benzylpiperidin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

(4-Benzylpiperidin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B10939462
M. Wt: 375.5 g/mol
InChI Key: VFHZFWFPZKBUJZ-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets. For instance, as a GlyT1 inhibitor, it binds to the glycine transporter 1, inhibiting its function and thereby modulating neurotransmitter levels in the brain . This action is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERIDINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its cyclopropyl and isoxazolo-pyridine components contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C23H25N3O2/c1-15-21-19(14-20(18-7-8-18)24-22(21)28-25-15)23(27)26-11-9-17(10-12-26)13-16-5-3-2-4-6-16/h2-6,14,17-18H,7-13H2,1H3

InChI Key

VFHZFWFPZKBUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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